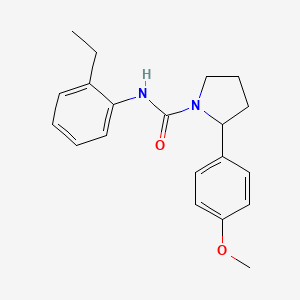
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as O-2050, is a synthetic opioid drug. It was first synthesized by a team of researchers at the University of Oxford in the early 2000s. O-2050 belongs to the class of drugs known as μ-opioid receptor agonists, which means that it binds to and activates the μ-opioid receptor in the brain and spinal cord, producing analgesic and euphoric effects.
Mecanismo De Acción
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide binds to the μ-opioid receptor in the brain and spinal cord, producing analgesic and euphoric effects. Activation of the μ-opioid receptor leads to the inhibition of neurotransmitter release, particularly of substance P, which is involved in the transmission of pain signals. This results in a reduction in the perception of pain.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to produce other physiological effects. It has been shown to cause a decrease in body temperature, heart rate, and blood pressure. It also produces sedative and anxiolytic effects, which may be beneficial in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide in lab experiments is its potency and efficacy in relieving pain. It has been shown to be effective in a variety of pain models, including thermal, mechanical, and inflammatory pain. Another advantage is its lower risk of respiratory depression and physical dependence compared to other opioids.
One limitation of N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its potential for abuse and addiction. Like other opioids, it has the potential to produce euphoria and addiction, which may limit its use in clinical settings. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of research is the development of new formulations and delivery methods to improve its safety and efficacy. Another area of research is the investigation of its potential use in the treatment of anxiety disorders and other psychiatric conditions. Finally, further research is needed to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-ethylphenol with 4-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This is followed by the reduction of the Schiff base with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with pyrrolidinecarboxylic acid chloride to form N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied in preclinical models for its potential use as a painkiller. It has been shown to be effective in relieving both acute and chronic pain, with a potency similar to that of morphine. In addition, N-(2-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a lower risk of respiratory depression and physical dependence compared to other opioids.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-15-7-4-5-8-18(15)21-20(23)22-14-6-9-19(22)16-10-12-17(24-2)13-11-16/h4-5,7-8,10-13,19H,3,6,9,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSMOZKFUUPVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6039188.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6039196.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]ethanesulfonamide](/img/structure/B6039210.png)

![1-(1-{[1-(2-methyl-5-propyl-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B6039232.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6039235.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6039238.png)
![N'-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6039243.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B6039249.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6039256.png)
![6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]-4(3H)-pyrimidinone](/img/structure/B6039264.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-phenoxyphenyl)amino]methylene}acetamide](/img/structure/B6039285.png)